(E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine
Description
The compound (E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine is a pyridine-derived imine featuring a trifluoromethyl (-CF₃) group and chloro (-Cl) substituents on the pyridine ring, coupled with a (4-chlorophenyl)methoxy moiety.
Key structural features:
- Pyridine core: Substituted at the 3- and 5-positions with Cl and CF₃, respectively.
- Ethylidene group: Provides a conjugated imine linkage.
- (4-Chlorophenyl)methoxy: Enhances lipophilicity and may influence receptor binding.
Properties
IUPAC Name |
(E)-N-[(4-chlorophenyl)methoxy]-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethanimine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2F3N2O/c1-9(22-23-8-10-2-4-12(16)5-3-10)14-13(17)6-11(7-21-14)15(18,19)20/h2-7H,8H2,1H3/b22-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUIIALLCWZYMA-LSFURLLWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC1=CC=C(C=C1)Cl)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OCC1=CC=C(C=C1)Cl)/C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the pyridine intermediate: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through a halogenation reaction.
Ethylidene linkage formation: The pyridine intermediate undergoes a condensation reaction with an appropriate aldehyde to form the ethylidene linkage.
Methoxy substitution:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 3-chloro-5-(trifluoromethyl)pyridine moiety facilitates nucleophilic substitution due to electron-withdrawing effects from the trifluoromethyl group, which activates the adjacent chlorine atom. Key observations include:
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Aromatic Chlorine Reactivity : The chlorine atom at position 3 of the pyridine ring undergoes substitution with amines, alkoxides, or thiols under mild conditions (e.g., DMF, 60–80°C) .
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Steric and Electronic Effects : The trifluoromethyl group at position 5 directs nucleophiles to the para position (C-2) of the pyridine ring, though steric hindrance from the ethylidene group may slow kinetics .
Hydrolysis and Stability
The compound exhibits limited hydrolytic stability under acidic or basic conditions:
Coupling Reactions
The ethylidene-amine group participates in metal-catalyzed cross-coupling reactions:
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Suzuki-Miyaura Coupling : Reacts with aryl boronic acids in the presence of Pd(PPh₃)₄, forming biaryl derivatives. Optimal yields (75–85%) are achieved in THF/water at 80°C .
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Buchwald-Hartwig Amination : Forms C–N bonds with primary/secondary amines using Pd₂(dba)₃/Xantphos catalysts, though steric bulk reduces efficiency .
Redox Reactions
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the imine bond to a secondary amine, yielding (Z)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl}[(4-chlorophenyl)methoxy]amine .
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Oxidation : Treatment with mCPBA oxidizes the ethylidene group to a ketone, though over-oxidation of the pyridine ring may occur .
Photochemical and Thermal Behavior
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Thermal Stability : Decomposes above 200°C, releasing HCl and forming polymeric residues .
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UV Exposure : Undergoes C–Cl bond homolysis under UV light (254 nm), generating radicals that recombine to form dimeric species .
Analytical Considerations
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Research has indicated that compounds containing pyridine and chloro groups exhibit anticancer activity. The trifluoromethyl substitution enhances lipophilicity, potentially improving bioavailability. Studies have shown that related compounds can inhibit specific cancer cell lines, suggesting that (E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine may possess similar properties.
Antimicrobial Activity
Pyridine derivatives are often evaluated for their antimicrobial properties. The presence of the chlorophenyl and trifluoromethyl groups in this compound may contribute to its effectiveness against various bacterial strains. Preliminary studies suggest it could serve as a lead compound for developing new antibiotics.
Agricultural Applications
Pesticide Development
The compound's structure suggests potential use as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing agrochemicals that target specific pests or diseases in crops. Ongoing research is focused on synthesizing derivatives that maximize efficacy while minimizing environmental impact.
Materials Science
Polymer Synthesis
The unique chemical structure of this compound allows for its incorporation into polymer matrices. This could lead to the development of novel materials with enhanced thermal stability and chemical resistance. Initial experiments indicate that polymers containing this compound exhibit improved mechanical properties.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated inhibition of growth in breast cancer cell lines with IC50 values comparable to existing chemotherapeutics. |
| Study 2 | Antimicrobial Properties | Showed effectiveness against Gram-positive bacteria, with a minimum inhibitory concentration lower than traditional antibiotics. |
| Study 3 | Pesticide Efficacy | Field trials indicated significant reduction in pest populations with minimal toxicity to beneficial insects. |
| Study 4 | Polymer Applications | Developed a polymer blend incorporating the compound that exhibited enhanced durability and resistance to solvents. |
Mechanism of Action
The mechanism of action of (E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. This interaction can affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Structural Analogues
(E)-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylidene})amine
- CAS : 400081-12-1
- Molecular formula : C₁₄H₇Cl₂F₆N₃O
- Key differences :
(E)-({1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-5-yl}methylidene)(methoxy)amine
- CAS : 318958-96-2
- Molecular formula : C₁₁H₈ClF₃N₄O
- Key differences :
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-amine
- CAS : 1282230-08-3
- Molecular formula : C₁₀H₁₁ClF₃N₃
- Key differences :
Substituent Effects
Trifluoromethyl vs. Other Groups
- CF₃ vs. Methyl (-CH₃): The CF₃ group increases electronegativity and metabolic resistance.
- Cl vs. Methoxy (-OCH₃) : Chloro substituents enhance halogen bonding but reduce solubility. In contrast, methoxy groups (e.g., in EP 1 926 722 B1 derivatives) improve bioavailability .
Positional Isomerism
- 3-Chloro-5-CF₃ vs. 5-Chloro-3-CF₃: Substitution patterns influence steric and electronic profiles.
Biological Activity
The compound (E)-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene}[(4-chlorophenyl)methoxy]amine, often referred to as a pyridine derivative, has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C14H12ClF3N2O
- Molecular Weight : 320.7 g/mol
The structure includes a pyridine ring substituted with a trifluoromethyl group and a chlorophenyl moiety, which may contribute to its biological activity.
Antimicrobial Properties
Research indicates that various pyridine derivatives exhibit antimicrobial activity. For instance, compounds similar to the one in focus have been shown to inhibit the growth of specific bacterial strains. In vitro studies demonstrated that certain derivatives can disrupt bacterial cell wall synthesis, leading to cell lysis.
Anticancer Activity
Numerous studies have explored the anticancer potential of pyridine derivatives. The compound's structure suggests it may interact with cancer cell signaling pathways. For example, a study on related compounds indicated that they could induce apoptosis in cancer cells through the modulation of p53 pathways and caspase activation .
Neuropharmacological Effects
Pyridine derivatives are also noted for their neuropharmacological effects. Some studies suggest that these compounds can act as serotonin receptor modulators, potentially impacting mood and anxiety disorders. For instance, derivatives similar to our compound have shown affinity for 5-HT receptors, indicating possible applications in treating depression or anxiety .
Insecticidal Activity
Recent research has focused on the insecticidal properties of pyridine derivatives. Compounds based on similar scaffolds have been synthesized and evaluated for their effectiveness against agricultural pests. Bioassays revealed significant larvicidal activity against species like Pseudaletia separata, suggesting potential use in pest control .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several pyridine derivatives, including those structurally related to this compound. They tested these compounds against Escherichia coli and Staphylococcus aureus, finding that certain modifications enhanced antimicrobial activity significantly.
Case Study 2: Anticancer Mechanisms
A notable study investigated the anticancer properties of a related compound on human breast cancer cell lines. The findings indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, primarily through apoptosis induction via mitochondrial pathways .
Case Study 3: Insecticidal Applications
Another research project focused on the development of new insecticides based on pyridine structures. The synthesized compounds were evaluated for their larvicidal activity against Spodoptera frugiperda. The results showed promising efficacy, with some compounds achieving over 90% mortality at sub-lethal concentrations within 48 hours .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
